molecular formula C16H16ClN3O B7463748 (E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one

(E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one

Cat. No. B7463748
M. Wt: 301.77 g/mol
InChI Key: OYDJWOPBMPAQOW-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

(E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells. It has also been studied for its potential as an antimicrobial agent, with studies showing its effectiveness against various bacterial strains. In drug discovery, this compound has been used as a scaffold for the development of new drugs. In material science, this compound has been studied for its potential use in the development of organic electronics.

Mechanism of Action

The mechanism of action of (E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the mitochondrial pathway of apoptosis. It has also been shown to inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
Studies have shown that (E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one has no significant toxicity in vitro. However, further studies are needed to determine its toxicity in vivo. It has also been shown to have low solubility in water, which may limit its use in certain applications.

Advantages and Limitations for Lab Experiments

One advantage of (E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one is its potential as a scaffold for the development of new drugs. Its ability to induce apoptosis in cancer cells and inhibit bacterial growth makes it a promising candidate for the development of new anticancer and antimicrobial agents. However, its low solubility in water may limit its use in certain applications.

Future Directions

There are several future directions for the study of (E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one. One direction is the development of new drugs based on this compound. Its ability to induce apoptosis in cancer cells and inhibit bacterial growth makes it a promising candidate for the development of new anticancer and antimicrobial agents. Another direction is the study of its potential use in material science. Its potential use in the development of organic electronics makes it an interesting candidate for further study. Finally, further studies are needed to determine its toxicity in vivo and its potential use in other fields such as agriculture and environmental science.

Synthesis Methods

The synthesis of (E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one involves the reaction of azetidine-1-carboxylic acid with 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The resulting product is then subjected to a Knoevenagel condensation reaction with ethyl acetoacetate to yield the final product.

properties

IUPAC Name

(E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O/c1-12-14(8-9-15(21)19-10-5-11-19)16(17)20(18-12)13-6-3-2-4-7-13/h2-4,6-9H,5,10-11H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDJWOPBMPAQOW-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=CC(=O)N2CCC2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=C/C(=O)N2CCC2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one

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